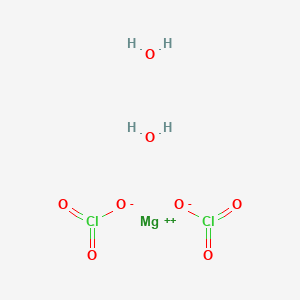

Magnesium chlorate dihydrate

Description

Properties

Molecular Formula |

Cl2H4MgO8 |

|---|---|

Molecular Weight |

227.24 g/mol |

IUPAC Name |

magnesium;dichlorate;dihydrate |

InChI |

InChI=1S/2ClHO3.Mg.2H2O/c2*2-1(3)4;;;/h2*(H,2,3,4);;2*1H2/q;;+2;;/p-2 |

InChI Key |

YTXOASNCVSJHNM-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Routes for Magnesium Chlorate Dihydrate

Direct Synthesis Approaches

Direct synthesis methods aim to produce magnesium chlorate (B79027) dihydrate through the controlled reaction of precursors, often involving specific solvent systems and electrochemical processes.

Aqueous Phase Crystallization Protocols and Solvent Effects

The formation of specific magnesium chlorate hydrates is highly dependent on the solvent used for crystallization. While slow evaporation from an aqueous solution at room temperature typically yields magnesium chlorate hexahydrate (Mg(ClO₃)₂·6H₂O), the dihydrate form is obtained through crystallization from a non-aqueous solvent. bgcryst.combas.bgresearchgate.net Specifically, colorless single crystals of magnesium chlorate dihydrate can be grown by the slow evaporation of a magnesium chlorate solution in absolute ethanol (B145695) at room temperature. bgcryst.combas.bg

The phase diagram of the magnesium chlorate-water system indicates that the tetrahydrate form is stable between 35–65 °С, and above this temperature range, the dihydrate becomes the stable form. bas.bg This demonstrates the critical role of both solvent and temperature in isolating the desired dihydrate.

Table 1: Solvent Effects on Magnesium Chlorate Hydrate (B1144303) Formation

| Solvent | Resulting Hydrate | Method |

| Water | Magnesium Chlorate Hexahydrate | Slow Evaporation bgcryst.combas.bg |

| Absolute Ethanol | This compound | Slow Evaporation bgcryst.combas.bg |

| Acetone (B3395972) | Used for purification | Exploiting solubility wikipedia.org |

Non-Aqueous and Solvothermal Synthetic Pathways

Non-aqueous routes are crucial for the direct synthesis of this compound. As established, the use of absolute ethanol for recrystallization and subsequent slow evaporation is a key method for producing single crystals of the dihydrate. bgcryst.combas.bg This process typically follows an initial synthesis in an aqueous medium to produce the magnesium chlorate salt, which is then isolated and redissolved in ethanol. bgcryst.comresearchgate.net

Furthermore, the solubility of magnesium chlorate in acetone can be exploited for purification purposes, separating it from less soluble contaminants. wikipedia.org While detailed solvothermal synthetic pathways specifically for this compound are not extensively documented in the provided literature, the principle of using non-aqueous solvents at various temperatures is fundamental to controlling the hydration state of the final product.

Electrochemical Synthesis via Magnesium Chloride Electrolysis

A modern and direct method for producing magnesium chlorate involves the electrolysis of an aqueous solution of magnesium chloride (MgCl₂). wikipedia.orgresearchgate.net This process oxidizes the chloride ions at the anode to form chlorate ions. researchgate.netwikipedia.org

A significant challenge in this process is the precipitation of magnesium hydroxide (B78521) [Mg(OH)₂] at the cathode, which can interfere with the continuous operation of the electrolytic cell and reduce current efficiency. researchgate.net Research has shown that using a rotating cathode can obviate this issue, leading to a maximum current efficiency of 80-85%. researchgate.net The process involves the oxidation of chloride to hypochlorite (B82951) as an intermediate, which is then further converted to chlorate through both anodic oxidation and autoxidation in the bulk electrolyte. wikipedia.org

Key parameters influencing the efficiency of this electrochemical synthesis include the concentration and pH of the electrolyte, as well as the cathode current density. researchgate.net

Indirect Synthesis and Metathesis Reactions using Precursors

Indirect methods, particularly metathesis or double displacement reactions, are common for synthesizing magnesium chlorate. These reactions rely on the formation of an insoluble byproduct that precipitates from the solution, driving the reaction to completion.

A widely used method involves the reaction between aqueous solutions of barium chlorate (Ba(ClO₃)₂) and magnesium sulfate (B86663) (MgSO₄). bgcryst.comwikipedia.org

The reaction is as follows: Ba(ClO₃)₂(aq) + MgSO₄(aq) → Mg(ClO₃)₂(aq) + BaSO₄(s)↓

In this process, barium sulfate, which is insoluble in water, precipitates out and can be removed by filtration or centrifugation. bgcryst.comwikipedia.org The remaining aqueous solution of magnesium chlorate can then be processed, for instance, by evaporation and recrystallization from ethanol to yield this compound. bgcryst.com

Other precursor-based methods include:

Chlorination of Magnesium Hydroxide: Treating magnesium hydroxide with chlorine gas produces a mixture of magnesium chloride and magnesium chlorate. google.com

Chlorination of Magnesium Oxide: An early method involved the reaction of magnesium oxide with chlorine. wikipedia.org

Conversion Reaction: An industrial method involves the interaction of sodium chlorate with magnesium chloride hexahydrate (bischofite).

Table 2: Comparison of Indirect Synthesis Methods

| Precursor 1 | Precursor 2 | Byproduct | Key Feature |

| Barium Chlorate | Magnesium Sulfate | Barium Sulfate | Formation of an insoluble precipitate drives the reaction. bgcryst.comwikipedia.org |

| Magnesium Hydroxide | Chlorine | Magnesium Chloride | Direct chlorination of a magnesium base. google.com |

| Sodium Chlorate | Magnesium Chloride | Sodium Chloride | Industrial conversion process. |

Controlled Crystallization and Growth Techniques for this compound

The primary technique for obtaining well-defined single crystals of this compound is slow evaporation . bgcryst.combas.bg This method allows for the gradual removal of the solvent, promoting the orderly arrangement of ions into a crystal lattice.

The key factors for controlling the crystallization of the dihydrate are:

Solvent Choice: As detailed previously, the use of absolute ethanol is critical for specifically crystallizing the dihydrate form, whereas using water leads to the hexahydrate. bgcryst.combas.bg

Temperature: Crystallization is typically carried out at room temperature. bgcryst.combas.bg The phase diagram of the Mg(ClO₃)₂–H₂O system shows that the dihydrate is the stable form above 65°C, indicating that temperature control during aqueous processing could also be a viable, though potentially more energy-intensive, method for its formation. bas.bgwikipedia.org

Evaporation Rate: A slow rate of evaporation is essential for the growth of larger, higher-quality single crystals suitable for analysis techniques like X-ray diffraction. bgcryst.com

The process generally involves preparing a saturated solution of magnesium chlorate in the chosen solvent (ethanol) and allowing the solvent to evaporate slowly over time in a controlled environment. bgcryst.combas.bg

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound focuses on minimizing environmental impact, reducing waste, and improving energy efficiency. oboloo.compcc.eu

Atom Economy: Metathesis reactions, such as the one between barium chlorate and magnesium sulfate, can have high atom economy if the byproduct (barium sulfate) is also a useful and easily separable substance. pcc.eu

Safer Solvents: While ethanol is required for dihydrate crystallization, it is generally considered a greener solvent than many other organic alternatives. Efforts to recycle the solvent would further enhance the sustainability of the process.

Energy Efficiency: The electrochemical synthesis of magnesium chlorate can be energy-intensive. youtube.com Optimizing this process to run at higher current efficiencies, as achieved through rotating cathodes, aligns with green chemistry principles by reducing energy consumption per unit of product. researchgate.net Furthermore, designing synthetic methods that operate at ambient temperature and pressure, such as the slow evaporation crystallization method, minimizes energy requirements. pcc.euyoutube.com

Waste Prevention: The electrochemical route, which can start from abundant resources like sodium chloride (a source for other chlorates) or magnesium chloride (obtainable from seawater), is advantageous. google.comresearchgate.net If the hydrogen gas produced during electrolysis is captured and used as a clean fuel, it further improves the sustainability of the process. researchgate.net The challenge of preventing and managing the precipitation of magnesium hydroxide is a key aspect of waste reduction in this pathway. researchgate.net

Renewable Feedstocks: While not directly applicable to this inorganic compound, the electricity used for electrochemical synthesis can be sourced from renewable energy, significantly reducing the carbon footprint of the production process. pcc.eu

The search for more sustainable practices in chlorate production is ongoing, with research into alternatives for hazardous additives, like replacing dichromate with permanganate (B83412) in sodium chlorate production, indicating a trend toward greener industrial electrochemical processes. utwente.nl

Advanced Crystallographic and Solid State Investigations of Magnesium Chlorate Dihydrate

Single Crystal X-ray Diffraction Studies for Structural Elucidation at Low Temperatures

To overcome the inherent instability and the tendency for dehydration-rehydration induced phase transitions at ambient conditions, single-crystal X-ray diffraction (SXRD) studies of magnesium chlorate (B79027) dihydrate are conducted at low temperatures, typically around 150 K. bgcryst.combas.bgresearchgate.net This technique involves flash-freezing the crystals in a stream of nitrogen gas, which preserves their structural integrity for the duration of the data collection. bgcryst.com The benefits of low-temperature SXRD are well-established, offering improved precision in determining atomic positions and thermal parameters.

Single-crystal X-ray diffraction analysis at 150 K has revealed that magnesium chlorate dihydrate, Mg(ClO₃)₂·2H₂O, crystallizes in the monoclinic space group P2₁/c (space group number 14). bgcryst.combas.bgresearchgate.net The unit cell parameters for this compound have been determined with high precision. bgcryst.combas.bg

| Parameter | Value |

|---|---|

| a | 6.3707(5) Å |

| b | 5.4092(3) Å |

| c | 9.8208(6) Å |

| β | 97.338(6)° |

| Volume (V) | 335.66(4) ų |

| Z | 2 |

The magnesium cation (Mg²⁺) in this compound exhibits a preference for a six-coordinate, octahedral geometry. bgcryst.combas.bgresearchgate.net This coordination environment is satisfied by two water molecules and four oxygen atoms originating from the chlorate anions. bgcryst.combas.bgresearchgate.net This arrangement contrasts with the hexahydrate form, where the magnesium ion is coordinated exclusively by six water molecules. bgcryst.combas.bg The octahedral coordination is a common feature in magnesium chemistry due to its role in biological systems and its ability to activate molecules like ATP. bgcryst.com

| Coordinating Atom | Number of Bonds | Source Ligand |

|---|---|---|

| Oxygen | 2 | Water (H₂O) |

| Oxygen | 4 | Chlorate (ClO₃⁻) |

The three-dimensional stability of the this compound crystal structure is significantly influenced by a network of hydrogen bonds. bgcryst.comresearchgate.net The layers formed by the coordination of magnesium and chlorate ions are stabilized by internal hydrogen bonds that involve the coordinated water molecules and the oxygen atoms of the chlorate anions. bgcryst.com Specifically, bicyclic hydrogen bonds of the type O5-H···O3 form between adjacent layers, further reinforcing the structure. bgcryst.com The study of such intermolecular interactions is fundamental to understanding the packing and stability of crystalline solids.

Powder X-ray Diffraction Analysis of Polycrystalline this compound

While single-crystal X-ray diffraction provides detailed structural information, powder X-ray diffraction (PXRD) is a valuable technique for phase identification in polycrystalline samples. iucr.orgnih.gov Attempts to collect PXRD data for magnesium chlorate hydrates at room temperature have been largely unsuccessful due to their instability. bgcryst.com The rapid dehydration and rehydration at ambient conditions lead to the disappearance of diffraction peaks within a short time frame. bgcryst.com However, PXRD can be effectively used at low temperatures to confirm the phase of synthesized materials. iucr.org

Investigations into Polymorphism and Phase Transitions of this compound and its Hydrates

Magnesium chlorate is known to exist in several hydrated forms, including a dihydrate, a tetrahydrate, and a hexahydrate. bgcryst.combas.bgwikipedia.org The stability of these hydrates is temperature-dependent. The hexahydrate, Mg(ClO₃)₂·6H₂O, is stable at lower temperatures and melts in its own crystallization water at 35 °C. bgcryst.comwikipedia.org The tetrahydrate form is stable in the temperature range of 35–65 °C, and above this temperature, the dihydrate becomes the stable form. bgcryst.combas.bg These phase transitions are driven by dehydration and rehydration processes. bas.bgresearchgate.net The study of such polymorphic transformations is crucial for understanding the behavior of these materials under different environmental conditions. royalsocietypublishing.org

Defect Chemistry and Non-Stoichiometry in this compound Crystal Lattices

The study of defect chemistry focuses on the types, concentrations, and interactions of atomic point defects in a crystalline solid. While extensive literature on the defect chemistry of materials like perovskite oxides and spinels exists, specific experimental investigations into the defect structures of this compound are not widely reported. dtu.dkst-andrews.ac.ukminsocam.org However, based on the fundamental principles of defect chemistry in ionic compounds, a theoretical framework for potential defects in the Mg(ClO₃)₂·2H₂O lattice can be established. dtu.dk

Point defects, which are zero-dimensional imperfections in a crystal lattice, are thermodynamically unavoidable and influence the material's properties. In an ionic crystal such as this compound, several types of point defects could theoretically occur. These include vacancies (missing ions or molecules from their lattice sites), interstitials (ions or molecules occupying a site that is normally vacant), and substitutional defects.

The table below outlines the principal types of point defects that could theoretically be present in the this compound lattice.

Interactive Data Table: Potential Point Defects in this compound

| Defect Type | Kröger-Vink Notation | Description |

| Magnesium Vacancy | V''Mg | A vacant magnesium ion site, resulting in a net charge of -2. |

| Chlorate Vacancy | V•ClO₃ | A vacant chlorate ion site, resulting in a net charge of +1. |

| Water Vacancy | VH₂O | A vacant water molecule site, with no net charge. |

| Magnesium Interstitial | Mg••i | A magnesium ion occupying a non-lattice (interstitial) position, with a +2 charge. |

| Chlorate Interstitial | (ClO₃)'i | A chlorate ion occupying an interstitial position, with a -1 charge. |

Table based on general principles of defect chemistry. dtu.dk

The concentration and type of these defects are influenced by temperature, the chemical potential of the components (e.g., water vapor pressure), and the presence of impurities. Understanding these defect equilibria is crucial for predicting the material's stability and properties under various conditions.

Cryo-Crystallography and In-situ Diffraction Techniques for Unstable Hydrates

Many hydrated compounds, including this compound, are unstable under ambient conditions, posing significant challenges for structural characterization. bas.bgbgcryst.com They can undergo dehydration or rehydration, leading to multiple phase transitions that complicate standard crystallographic analysis. bas.bgbgcryst.com To overcome these issues, specialized techniques such as cryo-crystallography and in-situ diffraction are employed. anl.govgfz.de

Cryo-Crystallography of this compound

Cryo-crystallography involves the rapid cooling of a crystal to cryogenic temperatures (typically below 150 K) to halt dynamic processes like phase transitions and solvent loss. This technique was successfully used to determine the crystal structure of this compound. bas.bgbgcryst.com Researchers synthesized single crystals of Mg(ClO₃)₂·2H₂O and flash-froze them at 150 K in a nitrogen gas stream. bas.bgbgcryst.com This process vitrifies the solvent and locks the crystal in a single, stable state, allowing for the collection of high-quality single-crystal X-ray diffraction data. bas.bgbgcryst.com

The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. bas.bgbgcryst.com In this structure, the magnesium ion (Mg²⁺) is in an octahedral coordination environment. This coordination is achieved by two water molecules and four oxygen atoms from bridging chlorate moieties, which link the magnesium atoms to form layers. bas.bgbgcryst.com This detailed structural insight would have been difficult to obtain at room temperature due to the compound's instability. bas.bgbgcryst.com

Interactive Data Table: Crystallographic Data for this compound at 150 K

| Parameter | Value |

| Chemical Formula | Mg(ClO₃)₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3707(5) |

| b (Å) | 5.4092(3) |

| c (Å) | 9.8208(6) |

| β (°) | 97.338(6) |

| Volume (ų) | 335.66(4) |

| Z | 2 |

| Temperature (K) | 150 |

Data obtained from single-crystal X-ray diffraction studies. bas.bgbgcryst.com

In-situ Diffraction for Studying Hydrate (B1144303) Transitions

In-situ diffraction is a powerful method for observing structural changes in materials in real-time as a function of environmental variables like temperature, pressure, or gas atmosphere. anl.goviucr.org For unstable hydrates, this technique is invaluable for mapping out their phase diagrams and understanding the kinetics of their transformations. gfz.deresearchgate.net The magnesium chlorate-water system is known to form several hydrates, including a hexahydrate (stable below 35 °C), a tetrahydrate (stable between 35–65 °C), and the dihydrate (stable above 65 °C). bgcryst.com

By performing powder X-ray diffraction (PXD) while systematically varying the temperature and humidity, one can monitor the dissolution of one phase and the formation of another. researchgate.net For example, heating the hexahydrate would show the disappearance of its characteristic diffraction peaks and the emergence of peaks corresponding to the tetrahydrate, and subsequently the dihydrate. bgcryst.com Such experiments provide critical data on the stability ranges of each hydrate and the mechanisms of water loss. anl.gov The use of high-intensity synchrotron X-rays allows for very rapid data collection, making it possible to study fast transformation kinetics. iucr.orgmdpi.com

Chemical Reactivity and Mechanistic Studies of Magnesium Chlorate Dihydrate

Thermal Decomposition Pathways and Kinetic Analysis of Magnesium Chlorate (B79027) Dihydrate

Magnesium chlorate is a thermally labile compound, and its hydrated forms, including the dihydrate (Mg(ClO₃)₂·2H₂O), undergo a multi-stage decomposition process upon heating. wikipedia.org The dihydrate is an intermediate in the dehydration of magnesium chlorate hexahydrate (Mg(ClO₃)₂·6H₂O). The hexahydrate converts to the tetrahydrate at 35°C and subsequently to the dihydrate at 65°C. wikipedia.org

Further heating of the dihydrate leads to its decomposition. At approximately 80°C, the formation of a basic salt is reported, indicating the onset of hydrolysis in conjunction with dehydration. wikipedia.org Complete decomposition occurs at higher temperatures, around 120°C. wikipedia.org There are varying reports in the literature regarding the exact nature of the final products, which likely depends on specific experimental conditions such as heating rate and atmosphere.

The primary decomposition pathways reported are:

Decomposition to magnesium chloride and oxygen. quora.comalibaba.com This is represented by the idealized equation for the anhydrous salt: Mg(ClO₃)₂(s) → MgCl₂(s) + 3O₂(g) quora.comwebqc.org

Decomposition to magnesium chloride, oxygen, and chlorine.

Decomposition to magnesium oxide, water, oxygen, and chlorine, particularly for the hydrate (B1144303). wikipedia.org

The formation of magnesium oxide and potentially hydrogen chloride (which would react to form chlorine) is consistent with the thermal decomposition of other hydrated magnesium salts like magnesium chloride hexahydrate, which undergoes simultaneous dehydration and hydrolysis to yield magnesium hydroxychloride (Mg(OH)Cl) and ultimately magnesium oxide (MgO). researchgate.netresearchgate.netsci-hub.st

A summary of the thermal decomposition stages for magnesium chlorate hydrates is presented below.

Table 1: Thermal Decomposition Stages of Magnesium Chlorate Hydrates

| Temperature | Process/Event | Resulting Species | Source Citation |

|---|---|---|---|

| 35°C | Dehydration | Mg(ClO₃)₂·4H₂O (from hexahydrate) | wikipedia.org |

| 65°C | Dehydration | Mg(ClO₃)₂·2H₂O (from tetrahydrate) | wikipedia.org |

| 80°C | Formation of basic salt | Intermediate basic magnesium chlorate | wikipedia.org |

| 120-130°C | Complete Decomposition | MgCl₂, O₂, Cl₂ and/or MgO, H₂O | wikipedia.orgontosight.ai |

Detailed kinetic analysis, such as the determination of activation energies for the specific decomposition steps of magnesium chlorate dihydrate, is not extensively available in the surveyed literature. Such studies have been performed on related compounds, like complexes of magnesium chloride, revealing multi-stage kinetics. researchgate.net

Redox Chemistry and Oxidizing Properties of this compound

The chemical reactivity of magnesium chlorate is dominated by its strong oxidizing properties. ontosight.ainih.gov This characteristic stems from the chlorate anion (ClO₃⁻), in which the chlorine atom possesses a high oxidation state of +5. ccea.org.uk Consequently, the chlorate ion acts as a potent electron acceptor, readily being reduced to lower oxidation states, most commonly to the chloride ion (Cl⁻) with an oxidation state of -1.

This oxidizing power is the basis for many of its applications, such as in pyrotechnics and as a bleaching agent. ontosight.ai The thermal decomposition of magnesium chlorate is itself a key example of its redox chemistry. In the reaction where magnesium chlorate decomposes to magnesium chloride and oxygen, both oxidation and reduction occur simultaneously:

Mg(ClO₃)₂ → MgCl₂ + 3O₂ quora.com

In this disproportionation reaction:

Reduction: The chlorine atom is reduced from an oxidation state of +5 in the chlorate ion (ClO₃⁻) to -1 in the chloride ion (Cl⁻). quora.com

Oxidation: The oxygen atom is oxidized from an oxidation state of -2 in the chlorate ion to 0 in oxygen gas (O₂). quora.com

Magnesium chlorate can oxidize a wide array of both inorganic and organic substances, often with significant energy release. noaa.gov

Hydrolysis and Solvolysis Reactions in Various Media

This compound is highly soluble in water. wikipedia.orgnoaa.gov Upon dissolution, it dissociates into its constituent ions: a magnesium cation (Mg²⁺) and two chlorate anions (ClO₃⁻). brainly.com The process can be represented by the following equation:

Mg(ClO₃)₂(s) + H₂O(l) → Mg²⁺(aq) + 2ClO₃⁻(aq) brainly.com

While stable in aqueous solution at room temperature, hydrolysis can occur at elevated temperatures. This is consistent with the behavior of other hydrated magnesium salts, such as magnesium chloride, which hydrolyzes upon heating to form magnesium hydroxychloride (Mg(OH)Cl) and subsequently magnesium oxide. researchgate.netwikipedia.org The reported formation of a "basic salt" upon heating magnesium chlorate hydrate to 80°C suggests a similar hydrolytic pathway. wikipedia.org

Beyond water, magnesium chlorate shows solubility in other polar solvents, including alcohol and acetone (B3395972). wikipedia.orgchemicalbook.com The solubility in acetone is a known method for its purification. wikipedia.orgsmolecule.com

While specific studies on the solvolysis of magnesium chlorate are limited, research on the solvolysis in the presence of related magnesium salts provides insight into its behavior. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been used as an additive in studies of solvolysis reactions in mixed solvents like methanol-water. oup.com These studies indicate that the magnesium ion (Mg²⁺) can influence reaction rates, demonstrating the interaction of the salt with the solvent system and reactants. oup.comresearchgate.net

Interactions of this compound with Other Inorganic and Organic Substrates

As a strong oxidizing agent, this compound is incompatible with and can react vigorously, often dangerously, with a wide range of reducing agents and combustible materials. nih.govnoaa.gov These interactions are a critical consideration in its handling and storage. Reactions can be initiated by heat, friction, or percussion. nih.govnoaa.gov

Key incompatibilities and reactive behaviors are summarized in the table below.

Table 2: Reactivity of Magnesium Chlorate with Various Substrates

| Substrate Class | Specific Substrates | Nature of Interaction | Source Citation |

|---|---|---|---|

| Inorganic Compounds | Copper(I) sulfide | Explosive reaction | nih.govnoaa.govchemicalbook.com |

| Antimony(III) sulfide, Arsenic(III) sulfide, Tin(II) sulfide, Tin(IV) sulfide | Incandescent reaction (reacts with intense heat and light) | nih.govnoaa.govchemicalbook.com | |

| Powdered metals (especially Aluminum), Ammonium (B1175870) salts, Carbon, Phosphorus, Silicon, Sulfur, Metal Sulfides | Mixtures are readily ignited and potentially explosive | nih.govnoaa.govchemicalbook.com | |

| Organic Compounds | General organic matter, Organic acids, Combustibles (wood, paper, oil) | Poses a dangerous fire risk; can ignite combustibles | nih.govnoaa.govchemicalbook.com |

| Hydrocarbons (fuels) | Can react explosively | noaa.govchemicalbook.com |

Mechanistic Investigations of this compound in Catalytic Systems

There is a notable lack of available scientific literature detailing the use or mechanistic study of this compound as a catalyst. However, the catalytic activity of the closely related compound, magnesium perchlorate (Mg(ClO₄)₂), is well-documented.

Magnesium perchlorate functions as an effective Lewis acid catalyst in a variety of organic synthesis reactions. alfachemic.com For example, it has been shown to catalyze the asymmetric Diels-Alder reaction, where it enhances both the reaction rate and stereoselectivity. alfachemic.com It also demonstrates very good catalytic performance in the Hantzsch reaction for synthesizing hexahydroquinoline derivatives. alfachemic.com The catalytic action in these cases is attributed to the Lewis acidic nature of the Mg²⁺ ion, which can coordinate to reactants and activate them towards nucleophilic attack.

Furthermore, studies in electrochemistry have suggested that chlorine-based species, including perchlorate, can play a role in surface catalysis, facilitating magnesium ion intercalation into cathodes for rechargeable magnesium batteries. acs.org While these findings relate to the perchlorate, they highlight the potential reactivity of magnesium-anion systems in catalytic processes. Additionally, it has been noted that magnesium oxide (a potential decomposition product of magnesium chlorate) can act as a catalyst for the thermal decomposition of sodium chlorate. researchgate.net

Based on the available information, the catalytic applications of magnesium chlorate itself remain an area that is not well-explored, in contrast to its perchlorate analogue.

Advanced Spectroscopic and Analytical Characterization Techniques for Magnesium Chlorate Dihydrate

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for probing the molecular structure of magnesium chlorate (B79027) dihydrate. These methods provide information on the vibrational modes of the chlorate (ClO₃⁻) anion, the water of hydration, and the Mg-O bonds within the crystal lattice.

In the solid state, the symmetry of the constituent ions and molecules is influenced by their environment in the crystal lattice, often leading to the splitting of degenerate vibrational modes and the activation of modes that would be silent in the gas or liquid phase. For magnesium chlorate dihydrate, the Mg²⁺ ion is octahedrally coordinated by two water molecules and four oxygen atoms from bridging chlorate groups. wikipedia.orgresearchgate.netbas.bg This interaction reduces the symmetry of the chlorate anion from its ideal C₃ᵥ point group.

The analysis of the spectra focuses on several key regions:

Water Vibrations: The stretching and bending vibrations of the coordinated water molecules are prominent. The O-H stretching modes typically appear in the 3000-3600 cm⁻¹ region, while the H-O-H bending mode (ν₂) is found near 1600 cm⁻¹. usra.edu The positions and shapes of these bands can provide information on the strength of hydrogen bonding within the structure.

Chlorate Anion Vibrations: The internal modes of the ClO₃⁻ ion are characteristic. These include the symmetric stretch (ν₁), asymmetric stretch (ν₃), symmetric bend (ν₂), and asymmetric bend (ν₄). The reduction in symmetry upon coordination to the magnesium ion can cause the degenerate ν₃ and ν₄ modes to split into multiple distinct bands. unito.it

Lattice Vibrations: The low-frequency region (below 500 cm⁻¹) contains bands corresponding to lattice vibrations, including the stretching and bending modes of the Mg-O bonds, involving both the water ligands and the chlorate oxygen atoms. usra.edu

A comparison of IR and Raman spectra provides complementary information due to different selection rules, allowing for a more complete assignment of the vibrational modes.

Table 1: Typical Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3000 - 3600 | Stretching of water molecules |

| δ(H-O-H) | ~1600 | Bending of water molecules |

| ν₃(ClO₃⁻) | 950 - 1000 | Asymmetric Cl-O stretch |

| ν₁(ClO₃⁻) | ~930 | Symmetric Cl-O stretch |

| ν₂(ClO₃⁻) | ~620 | Symmetric O-Cl-O bend |

| ν₄(ClO₃⁻) | ~480 | Asymmetric O-Cl-O bend |

Note: Exact peak positions can vary based on sample preparation and specific crystalline environment. The assignments are based on general data for chlorates and hydrated metal salts. usra.eduunito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining structural information at the atomic level. For this compound, both ¹H and ²⁵Mg NMR can be considered, although they offer different challenges and insights.

¹H Solid-State NMR: This is the most direct method for probing the hydrogen environments within the crystal lattice. ¹H magic-angle spinning (MAS) NMR spectra can distinguish between crystallographically distinct water molecules and other proton-containing species. nih.govsandia.gov For this compound, the ¹H NMR spectrum is expected to show resonances corresponding to the bound water molecules. The chemical shift of these protons provides information about their local electronic environment and hydrogen bonding interactions. researchgate.net In hydrated magnesium salts, such as magnesium chloride and perchlorate (B79767) hydrates, the chemical shifts for bound water protons typically appear between +4 and +5 ppm. nih.gov

²⁵Mg Solid-State NMR: Direct observation of the magnesium cation is possible through ²⁵Mg NMR. However, this technique is challenging due to the low natural abundance (10.00%) and the quadrupolar nature (spin I = 5/2) of the ²⁵Mg nucleus. northwestern.edu The interaction of the nuclear quadrupole moment with the local electric field gradient at the Mg²⁺ site leads to significant line broadening. Despite these difficulties, ²⁵Mg NMR can provide unique information about the coordination environment and symmetry of the magnesium site. northwestern.edu

Table 2: NMR Properties and Expected Chemical Shifts

| Nucleus | Natural Abundance (%) | Spin (I) | Application for Mg(ClO₃)₂·2H₂O | Expected Chemical Shift Range (ppm) |

|---|---|---|---|---|

| ¹H | 99.98 | 1/2 | Characterization of bound water molecules and hydrogen bonding network. | +4.0 to +5.0 (for H₂O in hydrated Mg salts) |

Reference for ¹H shift range: nih.gov. General ²⁵Mg NMR information: northwestern.edu.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. youtube.com For this compound, XPS can verify the presence of magnesium, chlorine, and oxygen and provide insight into their oxidation states and bonding environments. researchgate.net

Upon exposure to X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these photoelectrons is characteristic of the element and its chemical state.

Mg 2p: The binding energy of the Mg 2p photoelectron can help distinguish between different magnesium species. However, the binding energies for MgO, Mg(OH)₂, and other magnesium salts are often very close (within ~1.2 eV), making unambiguous speciation challenging based on this peak alone. researchgate.net

Cl 2p: The Cl 2p peak is characteristic of the chlorate anion. The binding energy would distinguish it from chloride (Cl⁻) or perchlorate (ClO₄⁻) if they were present as impurities.

O 1s: The O 1s spectrum is typically complex, consisting of overlapping contributions from the chlorate anion and the water of hydration.

Auger Electron Spectroscopy (AES) , often used in conjunction with XPS, provides complementary information. The kinetic energy of Auger electrons is independent of the incident X-ray energy. youtube.com The modified Auger parameter (α'), which is the sum of a photoelectron binding energy and an Auger electron kinetic energy, is particularly useful for chemical state analysis as it is independent of surface charging. researchgate.net For magnesium compounds, the Mg KLL Auger spectrum and the corresponding Auger parameter can effectively differentiate between species like MgO and Mg(OH)₂. researchgate.net

Table 3: Representative Binding Energies for XPS Analysis

| Element | Orbital | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Mg | 2p | ~50 - 51 | Presence and chemical state of magnesium. |

| Cl | 2p | ~207 - 209 | Presence and oxidation state of chlorine (distinguishes ClO₃⁻ from Cl⁻). |

| O | 1s | ~531 - 533 | Presence of oxygen in chlorate and water molecules. |

Note: Binding energies are approximate and can be influenced by instrument calibration and surface charging. Data is inferred from values for related magnesium and chlorine compounds. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org The constituents of pure, stoichiometric this compound—the Mg²⁺ cation, the ClO₃⁻ anion, and H₂O molecules—are all diamagnetic, meaning they have no unpaired electrons. uni-leipzig.de

Therefore, a perfect crystal of this compound is EPR-silent .

The utility of EPR spectroscopy in the study of this compound lies in its ability to detect and identify paramagnetic species that may be present as:

Impurities: Trace amounts of transition metal ions (e.g., Mn²⁺, Fe³⁺) substituting for Mg²⁺ in the crystal lattice would be readily detectable.

Defect Centers: Irradiation (e.g., with X-rays or gamma rays) or mechanical stress can create paramagnetic defect centers.

Decomposition Products: Thermal or photochemical decomposition can generate radical species. For chlorates, potential paramagnetic products include chlorine dioxide (ClO₂) and ozonide radicals (O₃⁻).

EPR serves as a highly sensitive tool for studying the initial stages of decomposition or the effects of radiation damage, even when the concentration of the resulting paramagnetic species is too low to be detected by other methods. ethz.chlibretexts.org

Mass Spectrometry (MS) Techniques in Decomposition and Reaction Product Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of this compound, its primary application is the identification of gaseous products evolved during thermal decomposition. researchgate.net

When this compound is heated, it first dehydrates and then decomposes into more stable compounds, releasing various gases. wikipedia.org By sampling the gas evolved during a controlled heating experiment and feeding it into the mass spectrometer, the decomposition pathway can be elucidated.

The expected decomposition products for a metal chlorate include oxygen, chlorine, and potentially smaller amounts of chlorine oxides. The mass spectrometer would detect these species based on their characteristic m/z values.

Table 4: Potential Gaseous Decomposition Products and Their m/z Signatures

| Gaseous Product | Chemical Formula | Expected m/z Values (for major isotopes) |

|---|---|---|

| Water | H₂O | 18, 17 |

| Oxygen | O₂ | 32 |

| Chlorine | Cl₂ | 70, 72, 74 |

Note: The isotopic pattern of chlorine (³⁵Cl ≈ 76%, ³⁷Cl ≈ 24%) results in characteristic multi-peak patterns for chlorine-containing ions.

Hyphenated Analytical Techniques in this compound Research (e.g., TG-MS, DSC-TG-MS)

Hyphenated techniques, which couple a separation or thermal analysis method with a spectroscopic technique, provide a wealth of simultaneous information from a single experiment. slideshare.netajpaonline.comnih.gov For studying the thermal behavior of this compound, Thermogravimetric Analysis-Mass Spectrometry (TG-MS) and Differential Scanning Calorimetry-Thermogravimetry-Mass Spectrometry (DSC-TG-MS) are particularly powerful. icm.edu.pl

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions.

By coupling these thermal analysis methods with a mass spectrometer (the "hyphenation"), each mass loss step recorded by TGA and each thermal event recorded by DSC can be directly correlated with the specific gaseous products being evolved. researchgate.netnih.gov

A typical DSC-TG-MS experiment on Mg(ClO₃)₂·2H₂O would reveal:

Dehydration: An endothermic peak in the DSC signal corresponding to a mass loss in the TGA curve equivalent to two moles of water. The MS would simultaneously detect a signal for H₂O (m/z 18). researchgate.net

Decomposition: At a higher temperature, a sharp, often exothermic, peak in the DSC signal would accompany a significant mass loss in the TGA. The MS would detect the gaseous decomposition products, such as O₂ (m/z 32) and Cl₂ (m/z 70, 72, 74). icm.edu.pl

This combined approach allows for the precise determination of dehydration and decomposition temperatures, the stoichiometry of the reactions, and the identity of the products, providing a complete picture of the thermal stability and decomposition mechanism.

Table 5: Summary of Events in a Hyphenated Thermal Analysis of Mg(ClO₃)₂·2H₂O

| Temperature Range | Thermal Event (DSC) | Mass Change (TGA) | Evolved Gas Detected (MS) | Process |

|---|---|---|---|---|

| Low (e.g., 65-120°C) | Endotherm | Mass loss | H₂O | Dehydration |

Note: Specific temperatures are illustrative and depend on experimental conditions such as heating rate. wikipedia.org

Theoretical and Computational Chemistry Applied to Magnesium Chlorate Dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the structural and energetic properties of solid-state materials. For magnesium chlorate (B79027) dihydrate, DFT calculations would be instrumental in understanding its fundamental electronic properties and thermodynamic stability.

DFT calculations could be used to determine the electronic band structure, which would reveal whether magnesium chlorate dihydrate is an insulator, semiconductor, or metal. The band gap, the energy difference between the valence band and the conduction band, is a key parameter that could be calculated. For instance, DFT studies on magnesium hydride (MgH2) have been used to tune its large band gap by doping, modifying it from 3.34 eV to lower values for potential applications in solar cells. gadaufos.com Similarly, for magnesium alanate, DFT calculations have shown it to be nonmetallic with a band gap of around 5.5 eV. aps.org

The density of states (DOS) is another critical output of DFT calculations, providing information about the distribution of electronic states at different energy levels. By analyzing the partial DOS, one could determine the contribution of magnesium, chlorine, oxygen, and hydrogen atoms to the valence and conduction bands, offering insights into the nature of the chemical bonding within the crystal. Studies on Mg-Al layered double hydroxides have used DOS calculations to show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) receive contributions from the orbitals of the metal cations and the anions, indicating significant host-guest interactions. nih.gov

Furthermore, DFT can be employed to calculate the total energy of the crystal structure, from which various energetic properties can be derived. The cohesive energy, which is the energy required to break the crystal into its constituent neutral atoms, and the formation energy, the energy change when the compound is formed from its constituent elements in their standard states, are key indicators of the compound's thermodynamic stability. These calculations would help in assessing the stability of this compound relative to other hydrates or its anhydrous form.

Ab Initio Molecular Orbital Studies of this compound Reactivity and Stability

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations can provide highly accurate information about the electronic structure, geometry, and properties of molecules and can be applied to clusters or periodic systems to model crystalline solids like this compound.

These studies would be particularly useful for probing the reactivity and stability of the compound. By calculating the molecular orbitals and their energies, one can understand the nature of the chemical bonds within the chlorate anion and the interactions between the magnesium cation, chlorate anions, and water molecules. For example, the strength of the Mg-O bonds, both with the water molecules and the chlorate ions, could be quantified.

Ab initio calculations can also be used to determine the vibrational frequencies of the molecule. The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to validate the computational model and to aid in the interpretation of experimental results. For instance, in studies of magnesium-substituted hydroxyapatite, simulated IR spectra for different Mg/Ca substitutions showed that the position of the magnesium ion significantly affects the spectrum, which correlated well with experimental findings. mdpi.com

Furthermore, these methods can be used to investigate the stability of the compound by calculating the energy changes associated with processes like dehydration. By modeling the removal of one or both water molecules, the energy required for dehydration can be estimated, providing a theoretical basis for its thermal stability.

Molecular Dynamics Simulations of Hydration Shells and Solvation Dynamics

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It is particularly well-suited for studying the dynamics of liquids and solutions, including the behavior of ions in water. While this compound is a solid, MD simulations are invaluable for understanding its behavior in aqueous solution and the dynamics of the water molecules within its crystal structure.

MD simulations of magnesium ions in aqueous solutions have shown that the Mg²⁺ ion is strongly hydrated, typically coordinating with six water molecules in its first hydration shell to form a stable octahedral [Mg(H₂O)₆]²⁺ complex. osu.eduresearchgate.netrsc.org The residence time of water molecules in this first shell is very long, on the order of microseconds, indicating a very stable hydration complex. osu.eduresearchgate.net

For this compound in an aqueous environment, MD simulations could be used to study:

The structure of the hydration shells around the Mg²⁺ and ClO₃⁻ ions.

The dynamics of water exchange between the hydration shells and the bulk solvent.

Ion pairing behavior , determining whether the magnesium and chlorate ions exist as solvent-separated ion pairs, solvent-shared ion pairs, or contact ion pairs in solution. While some studies on magnesium chloride suggest that contact ion pairing is not energetically favorable, this could be different for the chlorate salt. osu.edunih.gov

Simulations can also provide insights into the dynamics of the water molecules within the crystal lattice of the dihydrate itself. By simulating the system at different temperatures, one could observe the vibrational motions of the water molecules and potentially model the initial stages of dehydration. The interaction and hydrogen bonding network between the coordinated water molecules and the chlorate anions are crucial for the stability of the crystal, and MD simulations can provide a detailed picture of these dynamic interactions.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling provides the tools to investigate the mechanisms of chemical reactions by calculating the potential energy surface (PES) for a given reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a key reaction of interest is its thermal decomposition. The chlorate ion is a strong oxidizing agent, and its decomposition can be complex. Quantum chemical methods could be used to model potential decomposition pathways, such as the disproportionation of the chlorate ion or the release of oxygen and formation of magnesium chloride. By calculating the energy barriers (activation energies) associated with different transition states, the most likely decomposition mechanism could be identified. Such studies are essential for understanding the thermal stability and potential hazards associated with the compound.

Another important process is dehydration. Quantum chemical calculations can model the step-by-step removal of the two water molecules. This would involve locating the transition states for water molecule dissociation from the magnesium coordination sphere and diffusion out of the crystal lattice. The calculated energy barriers for these steps would provide a microscopic understanding of the dehydration process observed in thermogravimetric analysis (TGA) experiments.

The application of advanced methods like Variational Transition State Theory (VTST) can provide accurate reaction rate constants, as has been demonstrated for atmospheric reactions. nih.gov While computationally intensive, these methods could offer a precise, theoretical prediction of the dehydration and decomposition kinetics of this compound.

Crystal Structure Prediction and Polymorph Screening using Computational Methods

Predicting the crystal structure of a material from its chemical formula alone is a major challenge in materials science. Computational methods for crystal structure prediction (CSP) involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. These methods can be used to find the most stable polymorph (different crystal structures of the same compound) or to understand why a particular observed structure is favored.

For this compound, experimental work has already determined its crystal structure using single-crystal X-ray diffraction. researchgate.netbgcryst.com The compound crystallizes in the monoclinic space group P2₁/c. researchgate.netbgcryst.com In this structure, the magnesium ion is in an octahedral coordination environment. This coordination is satisfied by two water molecules and four oxygen atoms from four different chlorate anions. researchgate.netbgcryst.com The chlorate ions act as bridges between magnesium atoms, creating layers that are stabilized by a network of hydrogen bonds involving the water molecules and chlorate oxygen atoms. bgcryst.com

Computational methods could be used to theoretically validate this experimentally determined structure. By performing geometry optimization using DFT or other methods, one could calculate the equilibrium lattice parameters and atomic positions and compare them to the experimental data. A close match would provide confidence in the computational model.

Furthermore, computational polymorph screening could be employed to investigate whether other stable or metastable crystal structures of this compound might exist under different conditions of temperature and pressure. It is not uncommon for hydrated salts to exhibit polymorphism, and identifying potential alternative structures is important for understanding the material's phase behavior. google.com

Below is a table summarizing the crystallographic data for this compound determined experimentally.

| Parameter | Value |

| Chemical Formula | Mg(ClO₃)₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3707(5) |

| b (Å) | 5.4092(3) |

| c (Å) | 9.8208(6) |

| β (°) | 97.338(6) |

| Volume (ų) | 335.66(4) |

| Z (Formula units per cell) | 2 |

| Temperature (K) | 150 |

| Data sourced from Gochev et al. researchgate.netbgcryst.com |

Applications of Magnesium Chlorate Dihydrate in Advanced Materials Science and Chemical Processes Research Focus

Research on Magnesium Chlorate (B79027) Dihydrate as an Oxidizing Agent in Pyrotechnic Formulations

Magnesium chlorate, due to its strong oxidizing properties, has been a subject of interest in the field of pyrotechnics. assignmentpoint.comresearchgate.net As a salt of chloric acid, it contains chlorine in a +5 oxidation state, making it a potent source of oxygen that can fuel combustion in pyrotechnic mixtures. Research indicates that its primary role is to serve as an oxidizer, a critical component that enables the rapid and energetic reactions required for light, sound, and smoke effects.

While specific formulations detailing the use of the dihydrate form are not extensively documented in public research, the general properties of magnesium chlorate are well-established. It is known to form sensitive and potentially explosive mixtures with a variety of substances. noaa.gov Studies have highlighted its reactivity with powdered metals, which are common fuels in pyrotechnics. noaa.gov For instance, a mixture of finely divided aluminum and magnesium chlorate can be initiated by heat, friction, or percussion. noaa.gov The use of magnesium metal in fireworks is known to increase flame temperature and produce brilliant white light, and the oxidizing power of a chlorate salt is essential for such effects. bisleyinternational.com

Research into the reactivity of magnesium chlorate has identified specific incompatibilities that are crucial for understanding its behavior in energetic formulations. noaa.gov These findings underscore the compound's powerful oxidizing nature.

Table 1: Reactivity of Magnesium Chlorate with Various Sulfides

| Reactant | Type of Reaction |

| Copper(I) Sulfide | Explosive |

| Antimony(III) Sulfide | Incandescent |

| Arsenic(III) Sulfide | Incandescent |

| Tin(II) Sulfide | Incandescent |

| Tin(IV) Sulfide | Incandescent |

This table is based on documented reactivity profiles and highlights the energetic potential of magnesium chlorate when combined with specific reducing agents. noaa.gov

Investigation of Magnesium Chlorate Dihydrate's Role in Pulp and Paper Bleaching Technologies

The role of magnesium compounds in pulp and paper bleaching is primarily associated with improving the efficiency and selectivity of bleaching processes, particularly those using hydrogen peroxide. scispace.comartemyn.com While magnesium chlorate itself has been noted for its application in paper production, its direct function as a primary bleaching agent is less clear than that of other magnesium salts like magnesium sulfate (B86663) and magnesium hydroxide (B78521). researchgate.netmeixi-mgo.com

Modern pulp bleaching, especially elemental chlorine-free (ECF) processes, relies heavily on chlorine dioxide (ClO₂). wikipedia.org This bleaching agent is typically generated from sodium chlorate. wikipedia.orgwikipedia.org A significant challenge in this process is the formation of chlorate (ClO₃⁻) as a reaction byproduct, which does not contribute to bleaching and represents a loss of chemical efficiency. eucalyptus.com.br

Research has focused on mitigating this unwanted chlorate formation. One study investigated the use of magnesium hydroxide (Mg(OH)₂) for pH control during chlorine dioxide bleaching stages. researchgate.net The findings indicated that the buffering effect of magnesium hydroxide created a stable pH profile, which in turn decreased the decomposition of chlorine dioxide into chlorate. researchgate.net This led to improved bleaching efficiency and higher pulp brightness. researchgate.net Therefore, the investigation into magnesium compounds in bleaching technologies often centers on their ability to stabilize primary bleaching agents and reduce the formation of inert or undesirable byproducts like chlorate, rather than using magnesium chlorate as a direct additive. scispace.comresearchgate.net

Table 2: Effect of Magnesium Hydroxide on Chlorine Dioxide Bleaching Performance

| Parameter | Standard Process (NaOH control) | Mg(OH)₂-based Process |

| pH Profile | Fluctuates | Flat / Stable |

| Chlorate Formation | Higher | Decreased |

| Pulp Brightness | Baseline | Improved |

| Chemical Efficiency | Lower | Improved |

This table summarizes research findings on the benefits of using magnesium hydroxide for pH control, which leads to reduced formation of chlorate byproduct. researchgate.net

Studies on this compound as a Component in Specialized Propellant Systems

The investigation of metallic salts as oxidizers in solid propellants is a significant area of materials research. While ammonium (B1175870) perchlorate (B79767) is a common oxidizer in modern solid rocket fuels, research has explored alternatives. wikipedia.org

There is limited specific research available in open literature on the use of this compound in propellant formulations. However, extensive research has been conducted on the closely related compound, magnesium perchlorate (Mg(ClO₄)₂). wikipedia.orgresearchgate.net Magnesium perchlorate has been identified as a powerful oxidizing agent and has been studied for its potential as a component in solid propellants. wikipedia.orggfschemicals.com Notably, with the discovery of perchlorate salts on the surface of Mars, research has been initiated to assess the feasibility of using in-situ resources, such as a blend of calcium and magnesium perchlorates, as novel oxidizers for Martian ascent vehicle propellants. researchgate.net

These studies on perchlorates indicate that magnesium salts are viable candidates for oxidizers in specialized propellant systems. researchgate.net Although magnesium chlorate is also a strong oxidizer, the research focus has predominantly been on perchlorates, likely due to their higher oxygen content and thermal stability. assignmentpoint.comwikipedia.org The principles of using a metallic salt to provide oxygen for the combustion of a fuel binder (like HTPB resin) would apply to chlorates, but their performance, stability, and burn rate characteristics would require specific investigation, which is not widely published. wikipedia.orgresearchgate.net

Research into this compound for Desiccant Applications and Moisture Control

Magnesium chlorate is recognized as a powerful desiccant, a material that absorbs moisture from the atmosphere. wikipedia.orgsmolecule.com Its hygroscopic nature makes it a subject of research for applications in moisture control. wikipedia.org Studies have observed that hydrated forms of magnesium chlorate interact readily with water vapor. researchgate.net One investigation found that an amorphous, hydrated phase of magnesium chlorate continues to absorb water even at very low relative humidity levels. researchgate.net

While magnesium chlorate is effective, much of the comparative research in this area focuses on the superior performance of magnesium perchlorate as a drying agent. wikipedia.orgchemrxiv.org Magnesium perchlorate is known to be one of the most effective desiccants, capable of reducing residual moisture to very low levels. gfschemicals.comchemrxiv.org Other magnesium compounds are also studied for moisture control; for example, magnesium chloride hexahydrate is used in desiccant systems to maintain a stable relative humidity for sensitive materials like inhalation powders. google.comzettapac.com

The effectiveness of a desiccant is often measured by its speed of absorption and the amount of residual moisture it leaves in the air. chemrxiv.org Research comparing various drying agents provides context for the utility of magnesium-based compounds in desiccation.

Table 3: Comparative Performance of Laboratory Desiccants

| Desiccant Material | Relative Drying Speed | Residual Moisture Level |

| Magnesium Perchlorate | Very Rapid | Very Low |

| Phosphorus Pentoxide | Moderate | Very Low |

| Potassium Hydroxide | Slow | Low |

| Sulfuric Acid | Moderate | Low |

| Calcium Chloride | Slow | Moderate |

| Magnesium Sulfate | Slow | High |

| Sodium Sulfate | Slow | High |

This table, based on comparative studies, illustrates the high efficiency of magnesium perchlorate relative to other common desiccants. chemrxiv.org Magnesium chlorate, while a powerful desiccant, is less documented in such direct comparisons. wikipedia.org

Role of this compound in Advanced Chemical Synthesis Pathways

This compound plays a role in chemical synthesis both as a target compound and as a reagent. The synthesis and characterization of its hydrated forms, including the dihydrate, are themselves an area of advanced research. The crystal structure of this compound has been determined using single-crystal X-ray diffraction. researchgate.netbas.bg This research revealed that the magnesium ion (Mg²⁺) is octahedrally coordinated, bonded to two water molecules and four oxygen atoms from bridging chlorate groups. wikipedia.orgbas.bg Understanding this structure is fundamental for predicting its chemical properties and reactivity.

The synthesis of magnesium chlorate is well-established through several pathways. A common laboratory and industrial method is a metathesis or double displacement reaction between magnesium sulfate and barium chlorate. researchgate.netwikipedia.org The precipitation of insoluble barium sulfate drives the reaction, leaving magnesium chlorate in the solution. Another production method involves the electrolysis of an aqueous solution of magnesium chloride. smolecule.com

As a reagent, magnesium chlorate's primary function is to act as a strong oxidizing agent. assignmentpoint.com It has been used in the synthesis of other chemicals, such as elemental oxygen and chlorine dioxide. assignmentpoint.com Its ability to release oxygen upon decomposition makes it a valuable component in reactions where a solid source of oxygen is required. wikipedia.org

Table 4: Synthesis Pathways for Magnesium Chlorate

| Reactants | Products | Reaction Type |

| Magnesium Sulfate (MgSO₄) + Barium Chlorate (Ba(ClO₃)₂) | Magnesium Chlorate (Mg(ClO₃)₂) + Barium Sulfate (BaSO₄)↓ | Metathesis (Double Displacement) |

| Magnesium Chloride (MgCl₂) (aqueous) | Magnesium Chlorate (Mg(ClO₃)₂) | Electrolysis |

| Magnesium Oxide (MgO) + Chlorine (Cl₂) | Magnesium Chlorate (Mg(ClO₃)₂) | Oxidation-Reduction |

This table outlines the primary methods documented for the production of magnesium chlorate. wikipedia.orgsmolecule.com

Environmental Chemistry and Remediation Studies Involving Magnesium Chlorate Dihydrate

Environmental Fate and Transport Mechanisms of Magnesium Chlorate (B79027) Dihydrate in Aquatic and Terrestrial Systems

Magnesium chlorate is a highly soluble compound, a characteristic that largely dictates its environmental fate and transport. nih.gov When introduced into aquatic or terrestrial systems, it readily dissolves in water, dissociating into magnesium (Mg²⁺) and chlorate (ClO₃⁻) ions. This high solubility means that the chlorate anion is highly mobile in water and can easily migrate from surface applications into groundwater. regulations.gov Its movement in soil is also significant, with a potential for leaching, making it a moderately persistent soil sterilant. ca.gov

The environmental behavior of chlorate is intricately linked with the nitrogen cycle. Specifically, the presence of nitrate (B79036) (NO₃⁻) can inhibit the uptake of chlorate by plants and microorganisms. alberta.cagov.bc.ca This is because the chlorate ion is structurally similar to the nitrate ion, and they can compete for the same enzymatic uptake pathways, such as nitrate reductase. alberta.ca Consequently, chlorate toxicity is often more pronounced in nitrogen-limited environments where organisms are more likely to absorb the chlorate ion. alberta.cagov.bc.ca Conversely, high levels of nitrate can protect organisms from chlorate's effects. gov.bc.ca

The transport of magnesium chlorate in the environment is primarily governed by the water cycle. tylerbarnum.com As a dissolved ion, it moves with surface runoff, infiltrates into soil layers, and can eventually reach groundwater and larger water bodies. While chlorate itself is not known to occur naturally in significant mineral deposits, it can be formed as a byproduct of industrial processes like pulp bleaching and water disinfection using chlorine dioxide. alberta.cawikipedia.org Runoff from fire control or dilution of industrial spills can also introduce chlorate into the environment. nih.gov

Biogeochemical Cycling and Transformation Pathways of Chlorates in the Environment

Chlorate is a component of the broader biogeochemical cycle of chlorine, which involves the conversion of chlorine between various organic and inorganic forms and oxidation states, ranging from -1 to +7. tylerbarnum.comresearchgate.net While the most common form of chlorine in the biosphere is the reduced chloride ion (Cl⁻), more oxidized forms like chlorate (ClO₃⁻) and perchlorate (B79767) (ClO₄⁻) play important roles as electron acceptors for certain microorganisms. researchgate.netoup.com

Natural deposits of chlorate have been found globally, particularly in arid regions, often co-occurring with perchlorate. wikipedia.orgusgs.gov This suggests a common natural formation mechanism, likely through atmospheric photochemical reactions involving trace chlorine gases, and subsequent deposition. researchgate.netusgs.gov

Key Processes in the Biogeochemical Cycling of Chlorate

| Process | Description | Key Factors/Organisms | Significance |

|---|---|---|---|

| Atmospheric Formation | Photochemical oxidation of chlorine-containing gases in the atmosphere to form chlorate and perchlorate. researchgate.net | Sunlight, trace chlorine gases. | A natural source of chlorate in the environment, leading to its presence in rainfall and arid soils. wikipedia.orgusgs.gov |

| Microbial Reduction | Use of chlorate as a terminal electron acceptor by bacteria in anaerobic respiration, converting it to chloride (Cl⁻). oup.com | Chlorate-reducing bacteria (CRB), perchlorate-reducing bacteria (PRB), chlorate reductase enzyme. tylerbarnum.comoup.com | Primary pathway for natural breakdown and detoxification of chlorate in the environment. regulations.gov |

| Competitive Uptake | Plants and microorganisms can take up chlorate, often via nitrate transport systems. alberta.ca | Nitrate reductase enzyme, ambient nitrate concentrations. alberta.cagov.bc.ca | Influences chlorate's toxicity and bioaccumulation in ecosystems. High nitrate levels can inhibit uptake. gov.bc.ca |

Advanced Oxidation Processes (AOPs) and Other Technologies for Magnesium Chlorate Dihydrate Remediation

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade a wide range of contaminants. acs.org These processes are considered promising for the remediation of persistent compounds, including chlorate. researchgate.net

Several AOPs have been investigated for chlorate removal, including those based on ultraviolet (UV) light. nih.gov The UV/chlorine process, for example, involves the photolysis of chlorine which produces hydroxyl radicals as well as reactive chlorine species (Cl•, ClO•) that can destroy contaminants. nih.gov However, a significant consideration with this method is that the UV photolysis of chlorine can itself form chlorate as a byproduct, with yields ranging from 5 to 20% of the chlorine that is photolyzed. nih.gov

Other AOPs include:

UV/H₂O₂: This process uses UV light to break down hydrogen peroxide into hydroxyl radicals. nih.gov

Ozonation: While effective for many contaminants, ozonation alone does not typically oxidize chloride to chlorate under normal drinking water conditions. However, chlorate can be formed if pre-oxidation with chlorine or chlorine dioxide has occurred. acs.org

Electrochemical AOPs: Studies using electrolysis for water disinfection have shown that chlorate and perchlorate can be formed, particularly with certain electrode materials like boron-doped diamond (BDD) anodes. researchgate.net

The effectiveness of these processes for magnesium chlorate remediation would depend on the degradation of the chlorate anion. The choice of technology must be carefully considered to balance contaminant destruction with the potential formation of harmful disinfection byproducts like chlorate itself or bromate (B103136) if bromide is present in the water. nih.gov

Astrobiological Significance and Detection of this compound in Extraterrestrial Environments (e.g., Mars)

The detection of magnesium chlorate on Mars has profound implications for the planet's past and present potential for habitability. nasa.govcambridge.org Various Mars missions, including the Phoenix lander and the Curiosity rover, have identified chlorine in various forms, including chlorides, perchlorates, and chlorates, in Martian soil. cambridge.orgresearchgate.net Specifically, spectral data from recurring slope lineae (RSL)—dark streaks that appear on Martian slopes—are consistent with the presence of hydrated salts, including magnesium perchlorate and magnesium chlorate. cambridge.orgresearchgate.net

The astrobiological significance of these findings is primarily linked to the properties of brine solutions. The presence of salts like magnesium chlorate significantly lowers the freezing point of water and reduces its evaporation rate. nasa.gov Experiments have shown that of the various salts known to exist on Mars, magnesium chlorate solutions are the most likely to remain liquid under the cold, low-pressure conditions at the Martian surface. nasa.gov This raises the possibility that liquid brines could exist on or near the surface of Mars today, a critical factor in the search for extant life.

Furthermore, the presence of these oxidized chlorine compounds is evidence of oxidative processes in the Martian environment. cambridge.org It is hypothesized that these compounds, including chlorate, are formed by UV radiation or cosmic rays acting on chloride minerals in the soil. cambridge.orgnih.gov The radiolysis of perchlorates can produce other reactive oxychlorines like hypochlorite (B82951), which could explain some of the reactive soil chemistry observed by the Viking landers in the 1970s. nih.gov

Significance of Magnesium Chlorate on Mars

| Finding/Hypothesis | Mission/Study Evidence | Astrobiological Implication |

|---|---|---|

| Detection of oxychlorines (including chlorates) | Phoenix Lander, Curiosity Rover, Mars Reconnaissance Orbiter. cambridge.orgresearchgate.net | Indicates widespread oxidative chemical processes have occurred on Mars. cambridge.org |

| Association with Recurring Slope Lineae (RSL) | Spectra from Mars Reconnaissance Orbiter consistent with magnesium chlorate and perchlorate. cambridge.org | Strongly supports the hypothesis that RSL are formed by contemporary flowing liquid water (brines). researchgate.net |

| Freezing Point Depression | Laboratory experiments show magnesium chlorate brines are most stable against freezing and evaporation under Martian conditions. nasa.gov | Increases the likelihood of stable liquid water environments on or near the surface, a key requirement for life. nasa.gov |

| Formation from Radiolysis | Studies on radiation effects on perchlorates show formation of other reactive oxychlorines. nih.gov | Provides a potential explanation for the reactive nature of Martian soil observed by the Viking missions. nih.gov |

Research on Environmental Impact Mitigation in this compound Production and Use

Mitigating the environmental impact of magnesium chlorate involves addressing both the production of magnesium and the synthesis of chlorates.

Magnesium Production: Primary magnesium production is energy-intensive. innovationnewsnetwork.com The two main methods are the electrolytic process and thermal reduction (including the Pidgeon process). lightmetalage.com

Electrolytic Process: This method produces magnesium metal from molten magnesium chloride. lightmetalage.com Its primary environmental impact is linked to the large amount of electricity required. Shifting from fossil fuels to renewable energy sources for the electricity can drastically reduce the carbon footprint. lightmetalage.comymaws.com

Pidgeon Process: Predominantly used in China, this thermal reduction process is known for high energy consumption and significant greenhouse gas emissions. innovationnewsnetwork.comresearchgate.net

Mitigation strategies in magnesium production focus on:

Transition to Renewable Energy: Using renewable energy for electrolysis could lead to near-carbon-neutral magnesium production. lightmetalage.comdiscoveryalert.com.au

Improved Technologies: Novel approaches like the aluminothermic (Al-thermic) process are being developed as greener alternatives that produce less waste. innovationnewsnetwork.com

Recycling: Recycling magnesium scrap requires only 5-10% of the energy needed for primary production, offering substantial environmental benefits. innovationnewsnetwork.com

Waste Valorization: Innovative processes aim to use industrial waste, such as fly ash from power plants, as a source material for magnesium production, creating a circular economy model. discoveryalert.com.au

Chlorate Production and Use: Chlorate is typically produced through the electrolysis of a brine solution (like sodium chloride or magnesium chloride). wikipedia.orgwikipedia.org Environmental impacts from its use, primarily as a herbicide and defoliant, stem from its non-selective toxicity to plants and its mobility in soil and water. ca.govalberta.ca

Mitigation strategies include:

Process Efficiency: Optimizing the electrolysis process to improve yield and reduce energy consumption.

Containment and Treatment: For industrial uses like pulp bleaching, implementing closed-loop systems and effluent treatment to remove chlorate before discharge is crucial. gov.bc.ca

Alternative Formulations: In agricultural contexts, the use of more selective and less persistent herbicides reduces the widespread environmental impact associated with soil sterilants like magnesium chlorate.

Historical Perspectives and Evolution of Magnesium Chlorate Dihydrate Research

Early Discoveries and Fundamental Understanding of Magnesium Chlorate (B79027) and its Hydrates (Pre-20th Century)

The scientific story of magnesium chlorate is rooted in the fundamental chemical discoveries of the 18th and 19th centuries. The groundwork was laid by Joseph Black, who first identified magnesium as a distinct element in 1755, and Sir Humphry Davy, who isolated the pure metal in 1808. acs.org This foundational knowledge of magnesium chemistry paved the way for the synthesis and study of its various compounds.

The first documented synthesis of a magnesium chlorate hydrate (B1144303) occurred in 1841, when Wachter reported producing magnesium chlorate hexahydrate. researchgate.net This was achieved through the chemical reaction of barium chlorate and magnesium sulfate (B86663). researchgate.net In this early period, the understanding of the compound was primarily observational. A notable early investigation was conducted by Meusser, who determined that the hexahydrate form melts in its own water of crystallization at a temperature of 35 °C. researchgate.net Research in this era successfully identified that magnesium chlorate could exist in several hydrated forms, including a dihydrate, tetrahydrate, and hexahydrate, establishing a basic understanding of its nature as a thermally labile, crystalline solid. researchgate.netwikipedia.org

Major Methodological Advancements Driving Magnesium Chlorate Dihydrate Research (20th Century)

The 20th century introduced significant methodological advancements that transformed the study of magnesium chlorate and its hydrates from simple synthesis and observation to detailed characterization.

New production methods emerged, with patents in the 1920s and 1930s describing the synthesis of magnesium chlorate through the chlorination of magnesium hydrate. researchgate.netwikipedia.org These industrial methods represented a shift towards more direct and controlled production. wikipedia.org Furthermore, techniques for purification were refined, such as exploiting the solubility of magnesium chlorate in acetone (B3395972) to separate it from reaction byproducts like magnesium chloride. researchgate.netwikipedia.org

A critical development was the investigation of the compound's phase behavior. In 1965, the phase diagram of the magnesium chlorate–water system was reported by Linke, providing a systematic map of the stability of its different hydrates under various conditions. researchgate.net This work scientifically established the temperature-dependent transitions between the hexahydrate, tetrahydrate, and dihydrate forms. researchgate.net

However, the most profound methodological advancement was the application of single-crystal X-ray diffraction. Although the definitive crystal structure of this compound was published in the early 21st century, the technique itself is a product of 20th-century science. This method provided the first unambiguous determination of the compound's three-dimensional atomic arrangement. researchgate.netbas.bg It revealed that the magnesium ion (Mg²⁺) in the dihydrate is in an octahedral coordination environment. researchgate.netbas.bgbgcryst.com This coordination involves two water molecules and four oxygen atoms from the chlorate moieties, with the chlorate ions acting as bridging ligands. researchgate.netwikipedia.org This detailed structural insight was a monumental leap from the simple empirical formulas of the previous century.

Emergence of Computational and Advanced Analytical Approaches in this compound Studies

Building on the foundation of X-ray crystallography, recent research has employed a suite of advanced analytical and computational techniques to probe the properties of this compound with unprecedented detail.

Low-temperature single-crystal X-ray diffraction, conducted at 150 K, has been crucial for obtaining high-resolution structural data. researchgate.netbas.bgbgcryst.com This cryogenic approach is necessary because the compound undergoes complex dehydration and rehydration processes at room temperature, which can lead to multiple phase transitions and hinder analysis. researchgate.netresearchgate.netbas.bg